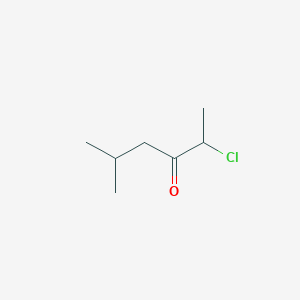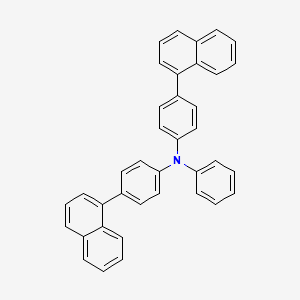
Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic compound that features an oxazolidine ring. This compound is of significant interest due to its potential applications in organic synthesis and medicinal chemistry. The oxazolidine ring is a five-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate typically involves the reaction of glycine, pivalaldehyde, and benzyl chloroformate. The reaction is carried out in the presence of a base such as lithium hexamethyldisilazanide (LHMDS) in tetrahydrofuran (THF) at low temperatures (around -75°C). The resulting product is then purified through chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids.
Cyclization: It can cyclize with the elimination of benzyl alcohol to form bicyclic carbamates.
Reduction: The compound can be reduced under hydrogenation conditions to yield different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and a catalyst such as palladium on carbon (Pd-C).
Cyclization: Requires specific conditions to promote the elimination of benzyl alcohol.
Reduction: Hydrogen gas in the presence of a catalyst like Pd-C is commonly used.
Major Products:
Hydrolysis: Produces 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids.
Cyclization: Forms bicyclic carbamates.
Reduction: Yields various reduced derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of fine chemicals and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed during the reactions .
Comparación Con Compuestos Similares
Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against certain bacterial strains.
2-tert-butyl-5-oxo-oxazolidine-3-carboxylate: Used in the preparation of threonine analogs.
Uniqueness: Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate is unique due to its specific oxazolidine ring structure, which imparts distinct chemical properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
benzyl 2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) |
Clave InChI |
BXBOMORKYGQSFX-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15156367.png)

![Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate](/img/structure/B15156379.png)
![5,7-bis(acetyloxy)-2-[3,4,5-tris(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-tris(acetyloxy)benzoate](/img/structure/B15156398.png)




![N-(3-chloro-4-fluorobenzyl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156437.png)
![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B15156452.png)

